molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1354972
CAS RN: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is 1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, and this compound is being recognized for its wide range of applications in medicinal chemistry .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have shown potential in the pharmaceutical field, including as anti-cancer drugs . Their unique chemical structure and varied biological activity make them a focus of ongoing research .

Optoelectronic Devices

This class of aromatic heterocycles has been reported to have promising innovations in different technological applications, such as optoelectronic devices . Their structural character makes them useful in material science .

Sensors

Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their luminescent properties and versatile scaffolds make them suitable for this application .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Safety And Hazards

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.

properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-a]pyridine-7-carboxylate

CAS RN

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
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Synthesis routes and methods III

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
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